N-(3-ethanesulfonamidophenyl)acetamide
Description
N-(3-ethanesulfonamidophenyl)acetamide is a synthetic acetamide derivative characterized by a phenyl ring substituted with an ethanesulfonamide group at the 3-position and an acetamide group at the para position. Its molecular formula is C₁₀H₁₄N₂O₃S, with a molecular weight of 242.29 g/mol. The compound combines the structural features of sulfonamides (known for antimicrobial properties) and acetamides (associated with analgesic and anti-inflammatory activities).
Properties
IUPAC Name |
N-[3-(ethylsulfonylamino)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-3-16(14,15)12-10-6-4-5-9(7-10)11-8(2)13/h4-7,12H,3H2,1-2H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIWJPQPCIMONK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethanesulfonamidophenyl)acetamide typically involves the reaction of 3-aminophenylacetamide with ethanesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
- Dissolve 3-aminophenylacetamide in a suitable solvent like dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add ethanesulfonyl chloride to the reaction mixture while maintaining the temperature at around 0-5°C.
- Stir the reaction mixture for several hours at room temperature.
- Isolate the product by filtration and purify it using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions but with optimized parameters for higher yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(3-ethanesulfonamidophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to convert the sulfonamide group to a sulfinamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfinamide derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
N-(3-ethanesulfonamidophenyl)acetamide has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-(3-ethanesulfonamidophenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation . By inhibiting DHFR, the compound can effectively halt the growth of rapidly dividing cells, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares N-(3-ethanesulfonamidophenyl)acetamide with structurally related acetamides and sulfonamides, highlighting substituent effects on biological activity and physicochemical properties:
Key Comparative Insights
Antimicrobial Activity :
Sulfonamide-containing acetamides like N-(2,5-dichlorophenyl)sulfonylacetamide exhibit strong activity against gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) due to sulfonamide's interference with folate synthesis . The ethanesulfonamide group in the target compound may offer similar mechanisms but with reduced steric hindrance compared to bulkier substituents (e.g., benzo[d]thiazole derivatives in ).- Analgesic Potential: Paracetamol (N-(4-hydroxyphenyl)acetamide) is a benchmark analgesic.
Metabolism and Toxicity :
Sulfonamides are prone to metabolic deacetylation (e.g., N-(1-hydroxy-2-fluorenyl)acetamide in ), which could influence the bioavailability of the target compound. Chlorinated analogs (e.g., N-(2,5-dichlorophenyl)sulfonylacetamide ) may exhibit higher cytotoxicity due to electrophilic metabolites .Synthetic Accessibility :
The target compound can be synthesized via acetylation of 3-ethanesulfonamidoaniline, a route analogous to N-(3-nitrophenyl)acetamide (acetylation of nitroaniline precursors) . However, sulfonamide formation requires additional steps, such as sulfonation of aniline derivatives, which may lower yields compared to simpler acetamides .
Substituent Effects on Physicochemical Properties
| Substituent Type | Example Compound | Solubility (Water) | LogP | Bioavailability Implications |
|---|---|---|---|---|
| Ethanesulfonamide | Target compound | Moderate | ~1.2 | Balanced solubility/membrane permeation |
| Nitro group | N-(3-nitrophenyl)acetamide | Low | ~2.1 | Reduced solubility, increased lipophilicity |
| Chlorine | N-(2,5-dichlorophenyl)acetamide | Low | ~3.0 | High lipophilicity, potential toxicity |
| Hydroxyl group | Paracetamol | High | ~0.5 | Enhanced solubility, rapid excretion |
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